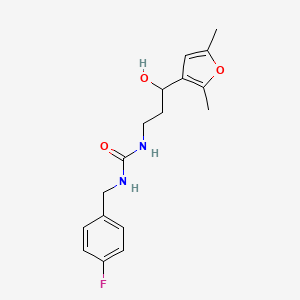

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Description

The compound 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a urea derivative characterized by a 4-fluorobenzyl group and a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chain. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. Key structural features of this compound include:

- Urea backbone: Facilitates hydrogen bonding and interactions with biological targets.

- 4-Fluorobenzyl group: Enhances lipophilicity and may contribute to aromatic stacking interactions.

- Dimethylfuran moiety: A heterocyclic aromatic group that improves metabolic stability.

Properties

IUPAC Name |

1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3/c1-11-9-15(12(2)23-11)16(21)7-8-19-17(22)20-10-13-3-5-14(18)6-4-13/h3-6,9,16,21H,7-8,10H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIWUIPVEJTREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the furan derivative.

Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorobenzyl halide and a suitable catalyst.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

Biological Studies: It can be used to study the interaction of urea derivatives with biological targets.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the fluorobenzyl moiety can enhance binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Pimavanserin-Related Compound (Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea])

- Structural Similarities : Shares the urea core and 4-fluorobenzyl group .

- Key Differences :

- Incorporates a 1-methylpiperidin-4-yl group and a 4-(2-methylpropoxy)benzyl substituent.

- Absence of dimethylfuran and hydroxypropyl groups.

- Pharmacological Profile : Approved for psychosis in Parkinson’s disease and schizophrenia (ACP-103), targeting serotonin 5-HT2A receptors .

- Molecular Implications : The piperidine moiety may enhance blood-brain barrier penetration, while the benzyl ether group modifies receptor selectivity.

1-(3-Acetylphenyl)-3-(4-methylbenzenesulfonyl)urea

- Structural Similarities : Urea backbone with aromatic substituents.

- Key Differences :

- Potential Applications: Sulfonylureas are commonly associated with antidiabetic activity (e.g., ATP-sensitive potassium channel inhibition). However, the acetylphenyl group may shift activity toward kinase or protease inhibition .

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

- Structural Similarities : Contains a urea core and fluorinated aromatic group.

- Key Differences :

Research Findings and Implications

- Metabolic Stability : The dimethylfuran group in the target compound may reduce oxidative metabolism compared to acetylphenyl or ethylphenyl analogs .

- Solubility : The hydroxypropyl chain likely improves aqueous solubility over purely lipophilic analogs like the ethylphenyl derivative .

- Target Selectivity: The absence of a piperidine moiety suggests divergent receptor targeting compared to pimavanserin, possibly favoring non-CNS applications .

Biological Activity

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a complex organic compound notable for its unique structural features, including a furan ring and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C18H24N2O3. Its structure includes:

- A furan ring substituted with two methyl groups.

- A hydroxypropyl chain that contributes to its solubility and interaction with biological targets.

- A 4-fluorobenzyl group which enhances its binding affinity to specific receptors.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, thereby affecting cell proliferation and survival.

- Receptor Binding : Its structural components allow it to bind effectively to various receptors, potentially modulating signaling pathways involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases, leading to programmed cell death.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the influence of specific functional groups on biological activity.

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-methylurea | Structure | Contains a methyl group instead of a fluorobenzyl group | Lower antimicrobial activity |

| 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea | Structure | Contains a phenyl group instead of a fluorobenzyl group | Enhanced anticancer properties |

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HCT116), treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be between 10-20 µM, indicating potent activity.

- Microbial Resistance : A separate study assessed the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results showed that the compound inhibited growth at concentrations as low as 5 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.